Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a tetrahydropyrimidine ring, and multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyridine and tetrahydropyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of sulfanyl and methoxy groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano group using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like bromine or chlorine.
Scientific Research Applications
Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 3-cyano-4,6-dimethylpyridine-2-carboxylate: Shares the pyridine ring and cyano group but lacks the tetrahydropyrimidine ring and sulfanyl linkage.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains the pyridine ring and cyano group but differs in the ester and carbonate groups.
6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine: Similar structure but with different substituents on the pyridine and tetrahydropyrimidine rings.
Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural complexity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H28N4O5S |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 6-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H28N4O5S/c1-6-34-24(30)21-19(13-35-23-18(11-26)14(2)9-15(3)27-23)28-25(31)29-22(21)16-7-8-20(33-5)17(10-16)12-32-4/h7-10,22H,6,12-13H2,1-5H3,(H2,28,29,31) |
InChI Key |
DYTAHPMGXBLAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CSC3=C(C(=CC(=N3)C)C)C#N |
Origin of Product |
United States |
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